molecular formula C10H5Cl2N3O2 B13944919 4,6-Dichloro-2-(3-nitrophenyl)pyrimidine CAS No. 3740-91-8

4,6-Dichloro-2-(3-nitrophenyl)pyrimidine

Cat. No.: B13944919
CAS No.: 3740-91-8
M. Wt: 270.07 g/mol
InChI Key: VXLJPFMPQHBLTE-UHFFFAOYSA-N
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Description

2-(3-nitrophenyl)-4,6-dichloropyrimidine is a heterocyclic aromatic compound that contains both pyrimidine and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitrophenyl)-4,6-dichloropyrimidine typically involves the reaction of 3-nitroaniline with 2,4,6-trichloropyrimidine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors may be used to enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-(3-nitrophenyl)-4,6-dichloropyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Aminopyrimidine Derivatives: Formed by the reduction of the nitro group.

    Substituted Pyrimidines: Formed by nucleophilic substitution of the chlorine atoms.

Scientific Research Applications

2-(3-nitrophenyl)-4,6-dichloropyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of 2-(3-nitrophenyl)-4,6-dichloropyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The nitrophenyl group can interact with biological targets through hydrogen bonding and hydrophobic interactions, while the pyrimidine ring can participate in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-nitrophenyl)-4,6-dimethylpyrimidine
  • 2-(3-nitrophenyl)-4,6-difluoropyrimidine
  • 2-(3-nitrophenyl)-4,6-dibromopyrimidine

Uniqueness

2-(3-nitrophenyl)-4,6-dichloropyrimidine is unique due to the presence of chlorine atoms, which can be easily substituted, allowing for the synthesis of a wide range of derivatives. This versatility makes it a valuable compound in synthetic chemistry.

Properties

CAS No.

3740-91-8

Molecular Formula

C10H5Cl2N3O2

Molecular Weight

270.07 g/mol

IUPAC Name

4,6-dichloro-2-(3-nitrophenyl)pyrimidine

InChI

InChI=1S/C10H5Cl2N3O2/c11-8-5-9(12)14-10(13-8)6-2-1-3-7(4-6)15(16)17/h1-5H

InChI Key

VXLJPFMPQHBLTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=CC(=N2)Cl)Cl

Origin of Product

United States

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